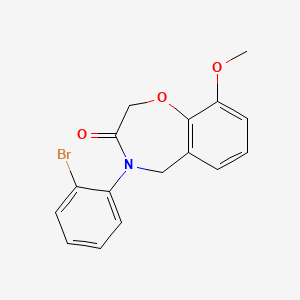
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, also known as 4-Bromo-MTO, is a synthetic compound belonging to the benzoxazepinone family. It is a highly potent agonist of the 5-HT2A receptor, and has been studied for its potential therapeutic applications in a variety of medical conditions. 4-Bromo-MTO is a powerful tool for researchers studying the biochemical and physiological effects of 5-HT2A receptor agonists, and has been used in laboratory experiments to investigate the effects of 5-HT2A receptor activation.
Mechanism of Action
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one acts as a full agonist at the 5-HT2A receptor, which is a G-protein coupled receptor located on the surface of neurons. When activated, the 5-HT2A receptor triggers a cascade of intracellular signaling pathways that lead to a variety of cellular responses. Activation of the 5-HT2A receptor results in the release of neurotransmitters, the modulation of synaptic plasticity, and the modulation of neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and serotonin. It has also been shown to modulate synaptic plasticity and neuroinflammation, and to have effects on behavior, learning, and memory.
Advantages and Limitations for Lab Experiments
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a powerful tool for researchers studying the biochemical and physiological effects of 5-HT2A receptor agonists. It has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, its ease of synthesis, and its ability to be used in a variety of laboratory experiments. However, it also has several limitations, including its lack of specificity for other G-protein coupled receptors and its potential to cause undesired side effects.
Future Directions
Despite the many advantages of 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one as a research tool, there are still many potential future directions for research. These include further investigations into the effects of 5-HT2A receptor activation on various cellular processes, the development of more selective agonists for the 5-HT2A receptor, and the study of the effects of 5-HT2A receptor activation on behavior, learning, and memory. Additionally, further research into the potential therapeutic applications of this compound, such as its use in the treatment of depression, anxiety, and schizophrenia, is needed.
Synthesis Methods
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be synthesized using a variety of methods. One method involves the reaction of 4-bromo-2-methoxybenzaldehyde with 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in the presence of a base such as sodium hydroxide. This reaction yields 4-bromo-MTO as the major product. Other methods of synthesis involve the use of different starting materials and catalysts.
Scientific Research Applications
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a valuable tool for researchers studying the biochemical and physiological effects of 5-HT2A receptor agonists. It has been used in laboratory experiments to investigate the effects of 5-HT2A receptor activation on various cellular processes, including the regulation of neurotransmitter release, the modulation of synaptic plasticity, and the modulation of neuroinflammation. It has also been used to study the effects of 5-HT2A receptor agonists on behavior, learning, and memory.
properties
IUPAC Name |
4-(2-bromophenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-20-14-8-4-5-11-9-18(15(19)10-21-16(11)14)13-7-3-2-6-12(13)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWLJUOXZGSZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(3,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6492376.png)
![1-(3,4-dimethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6492387.png)
![1-(3,4-dimethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6492403.png)
![1-(3,4-dimethoxyphenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6492405.png)
![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B6492423.png)
![N-(4-butylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6492431.png)
![(2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6492440.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6492445.png)
![2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6492458.png)
![2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B6492464.png)
![methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B6492468.png)
![1-benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea](/img/structure/B6492473.png)

![N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6492475.png)